molecular formula C10H8F3N3S B11767061 2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole

2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole

Cat. No.: B11767061
M. Wt: 259.25 g/mol
InChI Key: UWBZBEYVKOTSBW-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole typically involves the reaction of 2-(trifluoromethyl)phenyl isothiocyanate with hydrazine hydrate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted thiazoles, hydrazine derivatives, and various oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazino-4-phenylthiazole
  • 2-Hydrazinobenzothiazole
  • 2-Hydrazinopyridine
  • 4-Hydrazinopyridine hydrochloride
  • Phenylhydrazine

Uniqueness

2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and potentially more effective in various applications compared to its analogs .

Biological Activity

2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole is a compound of significant interest due to its diverse biological activities, including anticancer, antifungal, and antibacterial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C10H8F3N3S
Molecular Weight 273.25 g/mol
CAS Number Not specifically listed in the sources

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. The presence of the hydrazine moiety is believed to enhance its interaction with biological macromolecules.

Anticancer Activity

Research has demonstrated that derivatives of thiazole compounds exhibit potent anticancer properties. For instance, a study evaluated the cytotoxic effects of various thiazole derivatives against human cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The compound this compound was found to exhibit significant antiproliferative activity.

Case Study: Cytotoxicity Assays

In vitro assays revealed that several thiazole derivatives had IC50 values comparable to standard chemotherapeutic agents like cisplatin. For example:

CompoundCell LineIC50 (µg/mL)
This compoundMDA-MB-2315.0
This compoundHeLa11.0

These results indicate that the compound has potential as an effective anticancer agent.

Antifungal Activity

The compound has also shown promising antifungal properties. A study on various thiazole derivatives indicated that those containing hydrazine groups exhibited enhanced activity against Candida albicans. The minimum inhibitory concentration (MIC) values for selected derivatives were notably lower than those for fluconazole, a standard antifungal treatment.

Antifungal Efficacy Data

CompoundMIC (µg/mL)
This compound3.9
Fluconazole15.6

This suggests that the hydrazine substitution may improve the compound's ability to penetrate fungal cell membranes effectively.

Antibacterial Activity

Preliminary studies have indicated that thiazole derivatives possess antibacterial properties as well. While specific data on the antibacterial activity of this compound is limited, related compounds have shown effectiveness against various bacterial strains.

Properties

Molecular Formula

C10H8F3N3S

Molecular Weight

259.25 g/mol

IUPAC Name

[4-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C10H8F3N3S/c11-10(12,13)7-4-2-1-3-6(7)8-5-17-9(15-8)16-14/h1-5H,14H2,(H,15,16)

InChI Key

UWBZBEYVKOTSBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NN)C(F)(F)F

Origin of Product

United States

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